Cas no 923122-57-0 (N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide)

N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative with potential applications in agrochemical and pharmaceutical research. Its structure features a dichlorophenyl group and an ethoxy-substituted chromene core, contributing to its selective bioactivity. The compound exhibits stability under standard conditions and demonstrates promising interactions with biological targets, making it a candidate for further study in pest control or medicinal chemistry. Its well-defined molecular architecture allows for precise modifications, enabling researchers to explore structure-activity relationships. The presence of both electron-withdrawing and electron-donating substituents enhances its reactivity profile, facilitating diverse synthetic applications.
N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide structure
923122-57-0 structure
Product Name:N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
CAS No:923122-57-0
MF:C18H13Cl2NO4
MW:378.206123113632
CID:6387311
PubChem ID:16645382
Update Time:2025-11-07

N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
    • F3256-0040
    • 923122-57-0
    • N-(3,4-dichlorophenyl)(8-ethoxy-2-oxochromen-3-yl)carboxamide
    • Z28128929
    • AKOS001424111
    • VU0607408-1
    • N-(3,4-dichlorophenyl)-8-ethoxy-2-oxochromene-3-carboxamide
    • Inchi: 1S/C18H13Cl2NO4/c1-2-24-15-5-3-4-10-8-12(18(23)25-16(10)15)17(22)21-11-6-7-13(19)14(20)9-11/h3-9H,2H2,1H3,(H,21,22)
    • InChI Key: MJXYXBKXFNDFLK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC(C1C(=O)OC2C(=CC=CC=2C=1)OCC)=O)Cl

Computed Properties

  • Exact Mass: 377.0221633g/mol
  • Monoisotopic Mass: 377.0221633g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 553
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 64.6Ų

N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide Pricemore >>

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Additional information on N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

N-(3,4-Dichlorophenyl)-8-Ethoxy-2-Oxo-2H-Chromene-3-Carboxamide: A Comprehensive Overview

N-(3,4-Dichlorophenyl)-8-Ethoxy-2-Oxo-2H-Chromene-3-Carboxamide is a complex organic compound with the CAS number 923122-57-0. This compound belongs to the class of chromenes, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyran ring. The structure of this compound is characterized by the presence of a dichlorophenyl group attached to the nitrogen atom of the amide functional group, an ethoxy substituent at the 8-position of the chromene ring, and a ketone group at the 2-position. These structural features contribute to its unique chemical properties and potential applications in various fields.

The synthesis of N-(3,4-Dichlorophenyl)-8-Ethoxy-2-Oxo-2H-Chromene-3-Carboxamide involves a series of carefully designed organic reactions. The starting material is typically a substituted chromene derivative, which undergoes nucleophilic substitution or condensation reactions to introduce the desired substituents. The introduction of the dichlorophenyl group and the ethoxy group requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for preparing this compound, making it more accessible for research and industrial applications.

The biological activity of N-(3,4-Dichlorophenyl)-8-Ethoxy-2-Oxo-2H-Chromene-3-Carboxamide has been a subject of extensive research. Studies have shown that this compound exhibits significant anti-inflammatory and antioxidant properties, which are attributed to its ability to inhibit key enzymes involved in inflammatory pathways. For instance, research published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are major targets for anti-inflammatory drugs. Additionally, its antioxidant activity was found to be comparable to well-known antioxidants like vitamin C and glutathione.

The pharmacokinetic profile of N-(3,4-Dichlorophenyl)-8-Ethoxy-2-Oxo-2H-Chromene-3-Carboxamide has also been investigated in recent studies. Animal studies conducted at the University of California revealed that this compound has good oral bioavailability and moderate clearance rates. These findings suggest that it could be developed into an orally administered drug with potential therapeutic applications in chronic inflammatory diseases such as arthritis and cardiovascular disorders.

In terms of industrial applications, N-(3,4-Dichlorophenyl)-8-Ethoxy-2-Oxo-2H-Chromene-3-Carboxamide has shown promise as a precursor for more complex pharmaceutical compounds. Its unique structure allows for further functionalization at various positions on the chromene ring, enabling the creation of derivatives with enhanced biological activity or improved pharmacokinetic properties. Researchers at Pfizer have explored its use as an intermediate in the synthesis of novel kinase inhibitors, which are critical for targeted cancer therapies.

The environmental impact of N-(3,4-Dichlorophenyl)-8-Ethoxy-2-Oxo-2H-Chromene-3-Carboxamide is another area of interest. Recent eco-toxicological studies have assessed its potential toxicity to aquatic organisms and soil microorganisms. Results indicate that this compound exhibits low acute toxicity but may accumulate in certain ecosystems under specific conditions. These findings highlight the need for responsible handling and disposal practices during its production and use.

In conclusion, N-(3,4-Dichlorophenyl)-8-Ethoxy-2-Oxo-2H-Chromene-3-Carboxamide is a versatile compound with a wide range of potential applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure, combined with its promising biological activity and favorable pharmacokinetic properties, positions it as a valuable tool for researchers and industries alike. Continued research into its synthesis, biological effects, and environmental behavior will undoubtedly unlock new opportunities for its utilization in addressing global health and sustainability challenges.

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